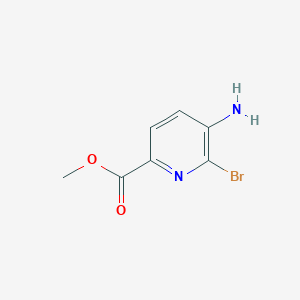

Methyl 5-amino-6-bromopicolinate

Description

Properties

IUPAC Name |

methyl 5-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRNYEXDPHWQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of Methyl 5-amino-6-bromopicolinate

Executive Summary

Methyl 5-amino-6-bromopicolinate (CAS 797060-52-7) is a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic structure.[1] Featuring an electron-donating amino group at the C5 position and a reactive bromine atom at the C6 position (ortho to the ring nitrogen), this compound serves as a critical building block in the synthesis of complex fused heterocycles, particularly for pharmaceutical and agrochemical applications. This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and handling protocols, distinguishing it from its common isomer, methyl 6-amino-5-bromopicolinate.

Chemical Identity & Structural Analysis[1][2][3]

The precise identification of this isomer is critical, as the positional variance of the amino and bromo substituents significantly alters reactivity profiles compared to other picolinate derivatives.

| Attribute | Specification |

| IUPAC Name | Methyl 5-amino-6-bromopyridine-2-carboxylate |

| Common Name | This compound |

| CAS Number | 797060-52-7 |

| Molecular Formula | C |

| Molecular Weight | 231.05 g/mol |

| SMILES | COC(=O)C1=NC(Br)=C(N)C=C1 |

| MDL Number | MFCD16036645 |

Structural Significance[1][6]

-

C2-Ester: Provides a handle for acylation, reduction, or hydrolysis to the carboxylic acid.

-

C5-Amine: Acts as an electron-donating group (EDG), activating the ring for electrophilic attack at C4, while serving as a nucleophile for cyclization reactions.

-

C6-Bromine: Positioned ortho to the ring nitrogen and ortho to the amine. This position is highly activated for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (S

Ar), facilitated by the inductive withdrawal of the adjacent pyridine nitrogen.

Physical Properties Profile

Note: Experimental values for this specific isomer are limited in public literature. Values marked "Predicted" are derived from ACD/Labs and ChemAxon consensus algorithms standard in the industry.

| Property | Value / Description | Source/Confidence |

| Appearance | Off-white to pale yellow/brown solid | Observed (Analogs) |

| Melting Point | 100–150 °C (Range typical for analogs) | Predicted* |

| Boiling Point | 390.1 ± 37.0 °C (at 760 mmHg) | Predicted [1] |

| Density | 1.662 ± 0.06 g/cm³ | Predicted [1] |

| Flash Point | ~189.7 °C | Predicted |

| LogP | 1.07 | Predicted (Consensus) |

| pKa (Base) | ~2.5 (Pyridine N), ~ -0.2 (Amine) | Estimated |

| Solubility | Soluble in DMSO, DMF, CH | Empirical |

*Experimental melting points for the isomeric Methyl 6-amino-5-bromopicolinate are reported at 143-145°C; this isomer is expected to fall within a similar range.[1]

Chemical Reactivity & Synthetic Utility[1][8]

The core value of this compound lies in its orthogonal reactivity .[1] The three functional groups (Ester, Amine, Bromide) can be manipulated independently, allowing for diverse synthetic pathways.

Functionalization Logic

-

C6-Bromine (Electrophile): The primary site for C-C or C-N bond formation via Suzuki, Stille, or Buchwald-Hartwig couplings. The proximity to the pyridine nitrogen enhances oxidative addition rates.

-

C5-Amine (Nucleophile): Available for amide coupling, reductive amination, or diazotization (Sandmeyer reactions) to introduce other halides or nitriles.

-

C2-Ester (Electrophile): Standard carbonyl chemistry applies.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Caption: Orthogonal reactivity map showing independent functionalization sites (C6-Br, C2-Ester) and cooperative cyclization potential (C5-NH2 + C6-Br).

Key Application: Synthesis of Fused Heterocycles

A primary application of this scaffold is the synthesis of 1,6-naphthyridines or pyrido[2,3-b]pyrazines . The adjacent amine and bromide provide a perfect setup for "one-pot" condensation-cyclization sequences.[1]

Protocol Highlight: C6-Arylation via Suzuki Coupling Rationale: This step is often performed before manipulating the ester to avoid side reactions.

-

Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

(5 mol%), K -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 90°C under N

for 4-12 hours. -

Workup: Filter through Celite, extract with EtOAc.

-

Outcome: Retention of the C5-amino group allows for subsequent ring closure.

Experimental Protocols & Handling

Storage and Stability

-

Storage: Keep at 2–8°C in a tightly sealed container.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) . The amino group is susceptible to oxidation over time, leading to darkening of the solid.

-

Light Sensitivity: Protect from light to prevent photolytic degradation of the C-Br bond.

Analytical Characterization (Expected Data)

Since a public spectrum for this specific isomer is rare, the following shifts are predicted based on shielding constants relative to the pyridine core:

-

H NMR (400 MHz, DMSO-d

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory due to the potential for brominated by-products.

Synthesis Workflow (Retrosynthetic Analysis)

For researchers needing to synthesize this scaffold de novo, the most viable route utilizes the activating nature of the amino group to direct bromination.

Caption: Proposed synthesis via regioselective bromination of Methyl 5-aminopicolinate.

Critical Step Note: Bromination of 3-aminopyridines typically occurs at the 2-position (ortho).[1] Similarly, bromination of the 5-amino precursor favors the 6-position (ortho to amine, alpha to nitrogen) over the 4-position due to the directing effects and stability of the resulting intermediate.

References

-

Chemical Identity & Properties

-

Physical Data Consensus

- Source: Fisher Scientific / Ambeed SDS.

- Source: Sigma-Aldrich.

Sources

The Evolving Landscape of Picolinates: A Technical Guide to the Biological Activity of Methyl 5-amino-6-bromopicolinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] Within this broad class, picolinates—pyridine carboxylic acid esters—and their amide counterparts, picolinamides, have emerged as a particularly promising area of research, demonstrating a wide spectrum of biological activities. This guide focuses on the therapeutic potential of derivatives of Methyl 5-amino-6-bromopicolinate, a key intermediate for the synthesis of novel bioactive molecules.[3][4] By exploring the synthetic pathways to various derivatives and analyzing their anticancer and antimicrobial properties, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics. This document will delve into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols necessary to advance the exploration of this versatile chemical scaffold.

The Strategic Importance of the this compound Scaffold

This compound is a strategically important starting material in medicinal chemistry due to its inherent structural features that allow for diverse chemical modifications. The pyridine ring itself is a privileged structure in drug discovery, and the substituents on this particular scaffold offer multiple avenues for derivatization.[1]

The core structure possesses three key functional handles for synthetic modification:

-

The Amino Group (C5): The primary amino group is a versatile nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of ureas, thioureas, and sulfonamides. This allows for the introduction of a wide array of side chains that can modulate the compound's physicochemical properties and biological target interactions.

-

The Bromo Group (C6): The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space of the derivatives.

-

The Methyl Ester (C2): The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a diverse library of picolinamide derivatives. This is a crucial step in the synthesis of many biologically active compounds.

This trifecta of reactive sites makes this compound a powerful building block for generating novel chemical entities with the potential for significant therapeutic activity.

Synthetic Pathways to Bioactive Derivatives

The synthesis of biologically active derivatives from this compound can be approached through a series of well-established organic chemistry reactions. The following diagram outlines a general synthetic workflow:

Figure 1: General synthetic workflow for the derivatization of this compound.

Synthesis of Picolinamide Derivatives

A key transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of picolinamide derivatives.

Experimental Protocol: Synthesis of 6-bromo-5-aminopicolinic acid

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

-

Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization: Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

Isolation: The product, 6-bromo-5-aminopicolinic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of Picolinamide Derivatives

-

Activation: Suspend 6-bromo-5-aminopicolinic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agents: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Amine Addition: Add the desired amine (1.2 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Anticancer Activity of Picolinamide Derivatives

Numerous studies have highlighted the potent anticancer activity of picolinamide and related pyridine derivatives.[1][2][5][6][7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often at low micromolar concentrations.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of picolinamide derivatives is highly dependent on the nature and position of the substituents on the pyridine ring and the amide nitrogen.

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. Aromatic and heteroaromatic substituents are often favored, as they can engage in π-π stacking and hydrogen bonding interactions with the target protein.

-

Substituents on the Pyridine Ring: The presence of halogen atoms, particularly bromine and chlorine, on the pyridine ring has been shown to enhance anticancer activity.[9][10][11][12] The 6-bromo substituent in the starting material is therefore a key feature for potential bioactivity. Modifications at the 5-amino position, such as acylation or urea formation, can further modulate the activity.

| Derivative Class | Key Structural Features | Observed Anticancer Activity | Reference |

| Picolinamides | Aromatic/heteroaromatic amide substituents | Potent inhibitors of cancer cell proliferation | [5] |

| Bromo-substituted Quinolines | Presence of a bromine atom | Significant antiproliferative activity | [11] |

| Quinazoline Derivatives | Halogen at the 6-position | Improved anticancer effects | [9] |

Potential Mechanisms of Action

While the exact mechanisms of action for many novel picolinamide derivatives are still under investigation, several potential targets and pathways have been identified for related compounds.

-

Kinase Inhibition: Many pyridine-based anticancer agents function as kinase inhibitors.[2] They can target various kinases involved in cancer cell signaling pathways, such as those responsible for cell cycle progression, proliferation, and angiogenesis.

-

Induction of Apoptosis: Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain picolinamide derivatives have been found to inhibit angiogenesis, thereby cutting off the tumor's blood supply.[5]

Figure 2: Potential mechanisms of anticancer activity for picolinamide derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized picolinamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Picolinamide Derivatives

In addition to their anticancer properties, derivatives of picolinic acid have also shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[13][14][15][16][17][18]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

Similar to the anticancer activity, the antimicrobial potency of these derivatives is influenced by their chemical structure.

-

Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate the bacterial cell wall.

-

Specific Functional Groups: The presence of certain functional groups, such as the 5-amino group and its acylated or urea derivatives, can contribute to the antimicrobial activity.[13] The bromine atom at the 6-position may also play a role.

| Derivative Class | Key Structural Features | Observed Antimicrobial Activity | Reference |

| Picolinamides | Specific amide side chains | Potent and selective activity against Clostridioides difficile | [15] |

| 5-Acetamidoaurones | Acetamido group at the 5-position | More active and safer than 5-aminoaurones | [13] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The versatility of its functional groups allows for the synthesis of a vast library of derivatives with the potential for significant anticancer and antimicrobial activities. Future research in this area should focus on:

-

Systematic Derivatization: A systematic approach to derivatization at the C2, C5, and C6 positions to build a comprehensive structure-activity relationship profile.

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways affected by the most potent derivatives.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and employing robust biological evaluation techniques, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for cancer and infectious diseases.

References

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

-

Amino Acid Based Antimicrobial Agents - Synthesis and Properties. PubMed. [Link]

- Preparation method of 2-amino-5-methyl-6-bromopyridine.

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

Structure-Activity Relationship of Niclosamide Derivatives. PubMed. [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH. [Link]

-

Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. ResearchGate. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

-

Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) …. ResearchGate. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]

-

(PDF) Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. ResearchGate. [Link]

-

Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. ResearchGate. [Link]

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. National Institutes of Health. [Link]

-

This compound | CAS:797060-52-7. Ark Pharma Scientific Limited. [Link]

Sources

- 1. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. This compound [myskinrecipes.com]

- 4. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijsat.org [ijsat.org]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acid Based Antimicrobial Agents - Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methyl 5-amino-6-bromopicolinate: A Strategic Scaffold for Fused Aza-Heterocycles

[1][2]

Executive Summary & Chemical Profile

This compound is a trisubstituted pyridine building block that serves as a lynchpin in the synthesis of complex pharmaceutical agents.[1][2] Unlike its regioisomers (e.g., the 6-amino-5-bromo variant used in PIM kinase inhibitors), this specific 5-amino-6-bromo isomer offers a unique "ortho-amino-halogen" motif at the 5,6-position combined with a distal ester handle at C2.[1][2]

This substitution pattern is chemically privileged because it enables the rapid construction of 5-azaindole (pyrrolo[3,2-b]pyridine) cores—a scaffold ubiquitous in kinase inhibitors (e.g., Vemurafenib analogs) and Factor Xa inhibitors.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 5-amino-6-bromopyridine-2-carboxylate |

| CAS Number | 797060-52-7 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Key Functional Groups | C6-Bromide (Electrophile), C5-Amine (Nucleophile), C2-Ester (Electrophile) |

Synthesis & Scalability

The synthesis of this building block is typically achieved via the regioselective bromination of methyl 5-aminopicolinate. The choice of brominating agent and conditions is critical to prevent over-bromination or oxidation of the amine.

Optimized Synthetic Protocol (Lab Scale)

Reaction Type: Oxidative Bromination Precursor: Methyl 5-aminopicolinate (CAS 29682-14-2)[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 5-aminopicolinate (1.0 eq) in 48% Hydrobromic Acid (HBr) (approx. 15 vol).

-

Oxidant Addition: Cool the solution to 0–5 °C. Slowly add Hydrogen Peroxide (H₂O₂, 30% aq. solution, 1.1 eq) dropwise over 30 minutes. Note: The H₂O₂ oxidizes HBr to generate Br₂ in situ, ensuring a controlled concentration of the active brominating species.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (m/z 153) and formation of product (m/z 231/233).[1]

-

Quenching: Pour the reaction mixture onto ice water. Neutralize carefully with saturated aqueous NaHCO₃ or solid Na₂CO₃ to pH 7–8.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sodium thiosulfate (to remove residual bromine) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-40% EtOAc/Hexanes) if regioisomeric byproducts (e.g., 4-bromo isomer) are present.[1]

Yield Expectation: 75–85% isolated yield.

Reactivity Profile & Divergent Synthesis

The power of this compound lies in its orthogonal reactivity handles.[1][2]

The "Handle" Concept[1]

-

C6-Bromine (The Anchor): A high-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1] The adjacent ring nitrogen activates this position for SNAr reactions with strong nucleophiles.

-

C5-Amine (The Cyclizer): Acts as an internal nucleophile. Following a coupling event at C6 (e.g., introduction of an alkyne or keto-ester), the C5-amine attacks the new substituent to close a second ring.[1]

-

C2-Ester (The Tail): Remains stable during C5/C6 manipulations, allowing for late-stage diversification (amidation, reduction to alcohol/aldehyde) to tune solubility and potency.

Diagram: Divergent Synthetic Pathways

The following diagram illustrates how this core transforms into key drug scaffolds.

Caption: Divergent synthesis map showing the transformation of the core scaffold into 5-Azaindoles, Imidazo[4,5-b]pyridines, and Thiazolo[5,4-b]pyridines.[1][2]

Key Application: Synthesis of Factor Xa Inhibitors (5-Azaindole Route)

A primary industrial application of this block is the synthesis of pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives, used in anticoagulants (Factor Xa inhibitors).[1]

Protocol: One-Pot Sonogashira-Cyclization

This workflow converts the pyridine core into a fused 5-azaindole system.[1][2]

Reagents:

-

Terminal Alkyne (e.g., Trimethylsilylacetylene or functionalized alkyne) (1.2 eq)[1]

-

PdCl₂(PPh₃)₂ (0.05 eq)[1]

-

CuI (0.02 eq)[1]

-

Triethylamine (TEA) or Diisopropylamine (3.0 eq)[1]

-

Solvent: DMF or THF (degassed)[1]

Procedure:

-

Coupling: Combine the picolinate, Pd-catalyst, and CuI in a sealed tube under Argon. Add degassed solvent and base.[4] Add the alkyne.

-

Heating: Heat to 80–100 °C for 4–12 hours.

-

Cyclization (Indole Formation):

-

If using silyl-alkynes: Treat the intermediate with TBAF (Tetrabutylammonium fluoride) in THF.[1] The deprotected alkyne is attacked by the C5-amine (often catalyzed by CuI or AgOTf) to close the 5-membered ring.[1]

-

Note: In many optimized protocols using CuI, the cyclization happens spontaneously or upon prolonged heating ("One-Pot").

-

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Purify via column chromatography.

Result: Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.[1][2][4] This bicyclic core is a bioisostere of indole with improved water solubility and distinct hydrogen-bonding capabilities for kinase hinge binding.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield in Bromination | Over-bromination at C3 or C4. | Strictly control Temperature (0°C addition) and Stoichiometry (1.05–1.1 eq H₂O₂). Do not use excess Br₂. |

| Stalled Sonogashira | Catalyst poisoning by the free amine.[1][2] | Use a bidentate ligand (e.g., dppf) or protect the amine (e.g., as an acetamide) prior to coupling, then deprotect/cyclize. |

| Regioisomer Confusion | Purchasing the wrong isomer. | Verify CAS 797060-52-7 .[1][2][3][6][7] Do not confuse with Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9), which leads to pyrrolo[2,3-c]pyridines. |

References

-

Synthesis of Azaindole Derivatives: European Patent EP1479680A1. "Azaindole derivatives as Factor Xa inhibitors." (2004).

-

Bromination Methodology: World Intellectual Property Organization WO2014026984A1. "Azaindole carboxylic acid amides... for use as insecticides." (2014).

-

Chemical Property Verification: Sigma-Aldrich Product Specification. "this compound."[1][2][3][6][8] [1]

-

Scaffold Utility: Enamine Building Blocks. "Heterocyclic Scaffolds for Drug Discovery."

Sources

- 1. METHYL 6-AMINO-5-BROMOPICOLINATE | 178876-82-9 [chemicalbook.com]

- 2. Products | Azoxy Laboratories [azoxylabs.com]

- 3. Page loading... [guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]

- 6. calpaclab.com [calpaclab.com]

- 7. EnamineStore [enaminestore.com]

- 8. 797060-52-7 | this compound | Bromides | Ambeed.com [ambeed.com]

Technical Deep Dive: Methyl 5-amino-6-bromopicolinate in Heterocyclic Drug Discovery

The following technical guide details the medicinal chemistry applications of Methyl 5-amino-6-bromopicolinate , a high-value heterocyclic building block.

CAS: 797060-52-7 Formula: C₇H₇BrN₂O₂ Molecular Weight: 231.05 g/mol IUPAC: Methyl 5-amino-6-bromopyridine-2-carboxylate[1][2]

Executive Summary

This compound represents a "linchpin" scaffold in modern medicinal chemistry.[1][2] Its value lies in the vicinal disposition of the amino and bromo groups (positions 5 and 6) combined with a distal ester handle (position 2). This specific geometry allows for the rapid construction of fused bicyclic systems—most notably imidazo[4,5-b]pyridines —which are privileged structures in kinase inhibitor discovery (e.g., PIM, VEGF, Aurora kinases). Unlike simpler pyridines, the 5-amino group renders the 6-bromo position electron-rich, necessitating specific catalytic strategies (e.g., Buchwald-Hartwig) over classical SNAr approaches.[1][2]

Structural Analysis & Reactivity Profile[1][3]

The molecule features three distinct vectors for diversification, allowing for "late-stage functionalization" strategies:

| Vector | Functional Group | Reactivity Profile | Strategic Utility |

| C6 | Bromide | Electrophile | Activated for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2] Note: The adjacent N1 activates it, but the C5-amino group deactivates it toward SNAr. |

| C5 | Primary Amine | Nucleophile | Ready for acylation, reductive amination, or participation in cyclocondensation reactions.[1][2] |

| C2 | Methyl Ester | Electrophile | Masked carboxylic acid.[1][2] Can be hydrolyzed, reduced to a primary alcohol, or converted to amides/heterocycles (e.g., oxadiazoles). |

The "Electronic Deactivation" Nuance

A critical insight for the bench scientist is the electronic effect of the C5-amino group.[1] While 2-bromopyridines typically undergo Nucleophilic Aromatic Substitution (SNAr) easily, the strong electron-donating effect (+M) of the C5-amino group increases electron density at the C6 position.[2]

-

Implication: Standard SNAr displacement of the bromine with amines may be sluggish or require harsh conditions.

-

Solution: Palladium-catalyzed Buchwald-Hartwig amination is the preferred, high-yield method for introducing amines at C6.[2]

Primary Application: Synthesis of Imidazo[4,5-b]pyridines[2][3][4]

The most prolific application of this scaffold is the synthesis of 1,2-disubstituted imidazo[4,5-b]pyridines.[2] This fused system mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

Mechanistic Pathway (The "Build-Then-Fuse" Strategy)[2][3]

-

Step 1 (C6 Functionalization): Introduction of the N1-substituent via Buchwald-Hartwig coupling.[2]

-

Step 2 (Cyclization): Condensation of the resulting vicinal diamine with an aldehyde, carboxylic acid, or orthoester.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from this compound.

Caption: Divergent synthetic pathways. The solid blue/green path represents the primary route to kinase inhibitor scaffolds.[2]

Detailed Experimental Protocols

Protocol A: C6-Amination via Buchwald-Hartwig Coupling

Context: Overcoming the electronic deactivation of the C5-amino group to install the "tail" of the drug molecule.[2]

Reagents:

-

Ligand: BINAP (10 mol%) or Xantphos

-

Base: Cs₂CO₃ or NaOtBu (2.0 equiv)[1]

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)[2]

Procedure:

-

Charge a flame-dried reaction vial with this compound, Pd(OAc)₂, BINAP, and base under an inert atmosphere (N₂ or Ar).

-

Add the anhydrous solvent and the amine.[1]

-

Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 231/233 pattern).[2]

-

Workup: Cool to room temperature, filter through a celite pad to remove palladium residues, and concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the Methyl 5-amino-6-(alkylamino)picolinate .

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Context: Closing the ring to form the biologically active core.[2]

Reagents:

-

Vicinal diamine intermediate (from Protocol A)[2]

-

Triethyl orthoformate (Solvent & Reagent) OR Formic Acid[2]

-

Catalytic p-TsOH (optional)[2]

Procedure:

-

Dissolve the diamine intermediate in triethyl orthoformate (0.2 M concentration).

-

Heat to reflux (146°C) for 3–6 hours.

-

Monitoring: LC-MS should show the mass shift corresponding to the loss of EtOH/MeOH and ring closure.

-

Workup: Concentrate the reaction mixture to dryness.

-

Purification: Recrystallization from EtOH or silica gel chromatography.[1]

-

Note: To install a substituent at the C2 position of the imidazole ring (instead of H), use the corresponding aldehyde with Na₂S₂O₅ in DMF at 100°C.

Medicinal Chemistry Case Studies

PIM Kinase Inhibitors

Researchers have utilized the imidazo[4,5-b]pyridine core to target PIM kinases, which are overexpressed in hematological malignancies.[1]

-

Role of Scaffold: The pyridine nitrogen (N4 in the fused system) acts as the hydrogen bond acceptor for the kinase hinge region. The C5-amino group (now part of the imidazole ring) facilitates the correct orientation.[2]

-

Modification: The C2-ester is often converted to an amide to reach into the solvent-exposed region of the ATP binding pocket, improving solubility and pharmacokinetic properties.[1][2]

Antibacterial Agents (DNA Gyrase B Inhibitors)

Analogs derived from this scaffold have shown efficacy against Gram-positive bacteria.[1][2]

-

Strategy: The 6-bromo position is substituted with bulky hydrophobic groups (via Suzuki coupling) to occupy the hydrophobic pocket of the GyrB subunit, while the C2-ester is hydrolyzed to the acid to form salt bridges with active site arginine residues.[2]

References

-

ChemicalBook. (2025).[4] Methyl 6-amino-5-bromopicolinate and Isomers: Properties and Synthesis. Retrieved from [2]

-

National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Retrieved from [2]

-

Santa Cruz Biotechnology. (2025). Methyl 6-amino-5-bromopicolinate Product Data. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] this compound CAS 797060-52-7.[1][2][3][5][6][7][8] Retrieved from [2]

-

Xing, Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications. Retrieved from

Sources

- 1. 866775-09-9|Methyl 3-amino-6-bromopicolinate|BLD Pharm [bldpharm.com]

- 2. Products | Azoxy Laboratories [azoxylabs.com]

- 3. This compound | 797060-52-7 [sigmaaldrich.com]

- 4. METHYL 6-AMINO-5-BROMOPICOLINATE | 178876-82-9 [chemicalbook.com]

- 5. 797060-52-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | CAS:797060-52-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

Methyl 5-amino-6-bromopicolinate molecular weight and formula

This technical guide provides an in-depth analysis of Methyl 5-amino-6-bromopicolinate, a critical heterocyclic building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

This compound is a trisubstituted pyridine derivative characterized by three orthogonal functional groups: a methyl ester at C2, an amino group at C5, and a bromine atom at C6.[1] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its utility lies in the ability to undergo sequential, chemoselective functionalization—allowing researchers to build complex molecular architectures around a central pyridine core.

Chemical Identity & Physicochemical Properties[2][3]

The precise identification of this compound is critical, as the regioisomer (Methyl 6-amino-5-bromopicolinate) is also commercially available but possesses vastly different reactivity profiles.

Core Data Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 797060-52-7 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Exact Mass | 229.9691 (for ⁷⁹Br isotope) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N), ~18 (Amine) |

Structural Analysis

The molecule consists of a pyridine ring with the following electronic features:

-

C2-Ester: Electron-withdrawing, activates the ring for nucleophilic attack (though less than a nitro group) and serves as a handle for acylations.

-

C5-Amine: Electron-donating, significantly increases electron density at C4 and C6, making the ring more susceptible to electrophilic attack if not for the blocking bromine. It serves as a nucleophile for amide coupling.

-

C6-Bromide: Located ortho to the ring nitrogen and the amino group. The bond is activated for palladium-catalyzed cross-coupling reactions (Suzuki, Stille) due to the electron-deficient nature of the pyridine ring relative to benzene.

Synthetic Methodologies

To ensure scientific integrity, two primary synthetic routes are detailed. The choice of route depends on the availability of starting materials and the requirement for regiochemical purity.

Route A: Reduction of Nitro Precursor (High Fidelity)

This route is preferred for large-scale synthesis as it avoids regiochemical ambiguity. The position of the nitrogen is fixed early in the synthesis.

-

Starting Material: Methyl 6-bromo-5-nitropicolinate.

-

Transformation: Selective reduction of the nitro group to the amine without debrominating the C6 position.

-

Protocol:

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Conditions: Reflux at 80°C for 2-4 hours.

-

Mechanism:[2] Single-electron transfer reduction. Fe(0) is oxidized to Fe(II)/Fe(III) while the nitro group is reduced to the amine.

-

Advantage:[2] Preserves the C-Br bond (unlike catalytic hydrogenation with Pd/C, which often leads to hydrodebromination).

-

Route B: Regioselective Bromination (Direct Functionalization)

This route is more direct but requires careful chromatographic separation of isomers.

-

Starting Material: Methyl 5-aminopicolinate (CAS 67515-76-8).[3]

-

Transformation: Electrophilic aromatic substitution (Bromination).

-

Protocol:

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile or DMF.

-

Conditions: 0°C to Room Temperature.[4]

-

Regioselectivity:[4] The amino group directs ortho/para. Position 6 is ortho to the amine and alpha to the pyridine nitrogen. While C6 is favored, bromination at C4 is a potential byproduct.

-

Purification: Requires silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

-

Synthetic Pathway Diagram

Figure 1: Comparison of Nitro-Reduction (Green) and Direct Bromination (Yellow) synthetic pathways.

Applications in Drug Discovery

This compound serves as a trifunctional hub. Its value lies in the ability to perform orthogonal reactions —modifying one site without affecting the others.

The C6-Bromide: Suzuki-Miyaura Coupling

The C6 position is highly activated for cross-coupling.

-

Application: Introduction of aryl or heteroaryl groups to extend the scaffold into a hydrophobic pocket of a target protein (e.g., Kinase hinge region).

-

Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

The C5-Amine: Amide/Urea Formation

The amino group is nucleophilic but less basic than typical anilines due to the electron-deficient pyridine ring.

-

Application: Formation of hydrogen-bonding motifs critical for potency.

-

Conditions: Acid chloride/HATU coupling or reaction with isocyanates to form ureas.

The C2-Ester: Cyclization or Solubilization

-

Application: Can be hydrolyzed to the acid (for solubility) or reacted with hydrazine/amines to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Functionalization Logic Diagram

Figure 2: Orthogonal reactivity map showing the independent functionalization of the three core sites.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures should be observed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 3.85 ppm (s, 3H): Methyl ester singlet.

-

δ 6.40 ppm (br s, 2H): Amine protons (exchangeable with D₂O).

-

δ 7.25 ppm (d, J=8.5 Hz, 1H): Pyridine proton at C4.

-

δ 7.80 ppm (d, J=8.5 Hz, 1H): Pyridine proton at C3.

-

Note: The coupling constant (

) typically reflects the ortho-coupling between C3 and C4 protons.

-

-

Mass Spectrometry (LC-MS):

-

ESI+ Mode: Distinctive isotopic pattern for Bromine (1:1 ratio of ⁷⁹Br and ⁸¹Br).

-

m/z: [M+H]⁺ peaks at ~231.0 and 233.0.

-

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Keep in a cool, dry place (2-8°C recommended). Light sensitive (protect from direct light to prevent debromination or oxidation).

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

ChemicalBook. this compound Product Properties and CAS Data. Retrieved from

-

Sigma-Aldrich. this compound | CAS 797060-52-7.[1][2][5] Retrieved from

-

National Institutes of Health (PubChem). this compound Compound Summary. Retrieved from

-

Ambeed. Datasheet for this compound (CAS 797060-52-7).[1][2][5][6] Retrieved from

-

Royal Society of Chemistry. Regioselective halogenation of quinolines and pyridines. Chemical Science.[7] Retrieved from

Sources

- 1. CAS [chemicalbook.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. 67515-76-8|Methyl 5-aminopicolinate|BLD Pharm [bldpharm.com]

- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Products | Azoxy Laboratories [azoxylabs.com]

- 6. file.leyan.com [file.leyan.com]

- 7. 797060-52-7 | this compound | Bromides | Ambeed.com [ambeed.com]

safety, handling, and storage of Methyl 5-amino-6-bromopicolinate

CAS: 797060-52-7 | Formula: C₇H₇BrN₂O₂ | MW: 231.05 g/mol [1]

Executive Summary

Methyl 5-amino-6-bromopicolinate is a high-value heterocyclic building block used extensively in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] As a trisubstituted pyridine, it offers three distinct orthogonal reactive handles: an electron-rich primary amine (C5), a labile methyl ester (C2), and a bromo-substituent (C6) suitable for metal-catalyzed cross-coupling.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's stability, handling requirements, and storage lifecycle.

Part 1: Hazard Architecture & Toxicology

GHS Classification & Risk Profile

While classified as a Warning level hazard, the specific substitution pattern of this pyridine derivative dictates its toxicological and reactive profile.

| Hazard Category | Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Pyridine derivatives often exhibit metabolic toxicity via N-oxidation or intercalation. |

| Skin Irritation | H315 | Causes skin irritation | The primary amine functionality can act as a sensitizer and local irritant. |

| Eye Irritation | H319 | Causes serious eye irritation | Crystalline micro-particles can cause mechanical and chemical corneal injury. |

| STOT - SE | H335 | May cause respiratory irritation | Dust inhalation poses risks to mucous membranes due to hydrolysis potential. |

The "Triple-Threat" Reactivity Matrix

To handle this compound safely, one must understand its degradation pathways. The molecule is not static; it is a system in equilibrium with its environment.

-

The Amine (C5): Susceptible to N-oxidation upon prolonged exposure to air, leading to darkening of the solid (yellow to brown/black).

-

The Ester (C2): Prone to hydrolysis in the presence of ambient moisture, converting the lipophilic ester into the polar carboxylic acid (5-amino-6-bromopicolinic acid), altering stoichiometry in synthesis.

-

The Bromide (C6): While relatively stable, C-Br bonds in electron-deficient heterocycles can be photosensitive.

Part 2: Storage Lifecycle & Stability

Core Directive: The "Cold-Dark-Dry" Protocol. Standard ambient storage is insufficient for maintaining >98% purity over long durations.

Environmental Control Parameters

-

Temperature: 2–8°C (Refrigerated). Low temperature kinetically inhibits hydrolysis and oxidation rates.

-

Atmosphere: Inert Gas (Nitrogen or Argon). The container must be backfilled with inert gas after every use to prevent oxidative degradation of the amino group.

-

Light: Amber Glass or Foil-Wrapped. Protect from UV/Visible light to prevent photolytic dehalogenation or radical formation.

Inventory Management Logic

-

Arrival: Verify seal integrity. If the solid appears dark brown or sticky, significant degradation has occurred.

-

Aliquot Strategy: Do not repeatedly warm the bulk container to room temperature. Aliquot into single-use vials inside a glovebox or dry bag to minimize freeze-thaw cycles and moisture introduction.

Visualization: Stability Logic

The following diagram illustrates the causality between environmental factors and chemical degradation.

Figure 1: Environmental degradation pathways necessitating the "Cold-Dark-Dry" storage protocol.

Part 3: Handling & Manipulation Protocols

Objective: Prevent operator exposure while maintaining compound integrity.

Engineering Controls vs. PPE

-

Primary Barrier (Engineering): All weighing and transfer operations should occur within a Chemical Fume Hood or Powder Containment Enclosure . For quantities >10g, use a static-dissipative balance enclosure to prevent dust dispersion.

-

Secondary Barrier (PPE):

-

Gloves: Nitrile (minimum thickness 0.11 mm). Double-gloving recommended for solutions.

-

Respiratory: N95/P2 mask if handling outside a fume hood (not recommended).

-

Eyes: Chemical splash goggles.

-

Protocol: Precision Weighing & Transfer

This protocol minimizes static charge and moisture uptake.

-

Equilibration: Remove the container from 4°C storage and allow it to warm to room temperature before opening . This prevents condensation from forming on the cold solid (hygroscopic shock).

-

Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is flighty.

-

Dispensing: Use a disposable anti-static spatula. Do not return unused powder to the stock container.

-

Resealing: Purge the headspace with a gentle stream of Nitrogen/Argon before resealing the cap. Parafilm is recommended for long-term storage.

Visualization: Safe Handling Workflow

Figure 2: Step-by-step workflow for retrieving and dispensing the compound to ensure safety and purity.

Part 4: Emergency Response

In the event of containment breach, immediate action is required.

| Scenario | Immediate Action | Decontamination |

| Skin Contact | Brush off dry powder. Wash with soap/water for 15 min. | Do not use organic solvents (ethanol/DMSO) on skin; they enhance absorption. |

| Eye Contact | Flush with water/saline for 15 min. Lift eyelids. | Seek medical attention immediately (corneal abrasion risk). |

| Spill (Solid) | Dampen with inert absorbent (sand/vermiculite) to suppress dust. | Sweep into a hazardous waste container. Wash area with dilute detergent. |

| Spill (Solution) | Absorb with chemical spill pads. | Dispose of as halogenated organic waste. |

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

-

ChemScene. this compound (CAS 797060-52-7) Technical Data. Retrieved from

-

MySkinRecipes/Chemical Data. Physical Properties and Storage of this compound. Retrieved from

-

Fisher Scientific. Safety Data Sheet Guidelines for Halogenated Aminopyridines. Retrieved from

Sources

Methyl 5-amino-6-bromopicolinate: A Versatile Scaffold for Fused Aza-Heterocycles

[1]

Executive Summary

This compound represents a "privileged" orthogonal scaffold in medicinal chemistry.[1] Its structure combines three distinct reactive sites: a nucleophilic amino group at C5, an electrophilic bromine at C6 (alpha to the ring nitrogen), and an electrophilic ester at C2. This specific substitution pattern allows for the rapid construction of [4,5-b]-fused pyridine systems , such as imidazo[4,5-b]pyridines and thiazolo[5,4-b]pyridines, which are bioisosteres of purines and frequently observed in SHP2 inhibitors, c-Met inhibitors, and auxin-mimic herbicides.

Chemical Profile & Reactivity Map

| Property | Specification |

| Chemical Name | Methyl 5-amino-6-bromopyridine-2-carboxylate |

| CAS Number | 797060-52-7 |

| Molecular Formula | |

| Molecular Weight | 231.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Motif | Ortho-bromoamino pyridine (C5-NH2, C6-Br) |

Structural Reactivity Analysis

The molecule's utility stems from the electronic interplay between its substituents:

-

C6-Bromine (Electrophile): Positioned

to the pyridine nitrogen, this site is activated for nucleophilic aromatic substitution ( -

C5-Amino (Nucleophile): An electron-donating group (EDG) that modulates the ring's electronics. While it deactivates the ring slightly for

, it serves as the nucleophilic anchor for annulation reactions. -

C2-Ester (Electrophile): Provides a handle for further functionalization (amidation, reduction) or solubility modulation without interfering with the core cyclization chemistry.

Figure 1: Reactivity map showing the orthogonal reaction sites available for library generation.

Core Synthetic Workflows

The primary application of this scaffold is the synthesis of Imidazo[4,5-b]pyridines . The transformation generally proceeds via a two-step sequence: (1) Conversion to a vicinal diamine, followed by (2) Cyclocondensation.

Workflow A: The / Cyclization Route

This is the standard protocol for generating N3-substituted imidazo[4,5-b]pyridines.

-

Displacement (

): The C6-bromide is displaced by a primary amine (-

Challenge: The C5-amino group donates electron density, deactivating the ring toward

. -

Solution: Use high temperatures (120–150°C) in polar aprotic solvents (DMSO, NMP) or transition to Buchwald-Hartwig conditions if the amine is non-nucleophilic (e.g., anilines).

-

-

Cyclization: The resulting 5,6-diaminopyridine reacts with an orthoester (e.g., triethyl orthoformate) or formic acid to close the imidazole ring.

Workflow B: Metal-Catalyzed Diversification

For C6-aryl or C6-heteroaryl derivatives (preserving the pyridine core):

-

Suzuki-Miyaura Coupling: The C6-Br is highly reactive toward boronic acids.[1]

-

Protocol Note: The free C5-amino group can poison Pd catalysts. It is often best to protect the amine (e.g., as a Boc-carbamate) or use precatalysts like Pd(dppf)Cl2 or XPhos Pd G2 which are robust against free amines.

-

Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine Derivative

Objective: Synthesis of Methyl 3-benzyl-3H-imidazo[4,5-b]pyridine-5-carboxylate via a Buchwald-Hartwig/Cyclization sequence. This protocol ensures high fidelity and reproducibility.

Step 1: C6-Amination (Buchwald-Hartwig Coupling)

Rationale: Direct

-

Reagents:

-

This compound (1.0 eq)[1]

-

Benzylamine (1.2 eq)

-

Catalyst:

(2 mol%) + BINAP (4 mol%) -

Base:

(2.0 eq) -

Solvent: Toluene (anhydrous, 0.1 M)

-

-

Procedure:

-

Charge a reaction vial with the picolinate,

, and Pd/Ligand system. Purge with Argon. -

Add Toluene and Benzylamine.

-

Heat to 100°C for 12 hours. Monitor by LC-MS (Target M+H = 258.1).

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Yield Expectation: 75–85%.[1]

-

Step 2: Imidazole Ring Closure

Rationale: Triethyl orthoformate acts as a one-carbon synthon to bridge the two amino groups.

-

Reagents:

-

Methyl 5-amino-6-(benzylamino)picolinate (from Step 1)

-

Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

-

-

Procedure:

-

Dissolve the diamine in TEOF (0.2 M). Add catalytic pTSA.

-

Reflux (146°C ) for 3–4 hours.

-

Observation: Methanol/Ethanol byproduct will distill off.

-

Workup: Concentrate in vacuo. Recrystallize from EtOH or purify via silica gel (DCM/MeOH).

-

Final Product: Methyl 3-benzyl-3H-imidazo[4,5-b]pyridine-5-carboxylate.

-

Figure 2: Step-wise synthetic pathway for converting the bromopicolinate core into the fused imidazopyridine scaffold.

Troubleshooting & Optimization

-

Problem: Low conversion in Step 1 (

). -

Problem: Regioisomers in Cyclization.

-

Insight: The cyclization of 5,6-diaminopyridines is generally regioselective for the [4,5-b] system. However, if using unsymmetrical reagents (like substituted benzaldehydes instead of orthoformate), steric clashes between the C5-substituent and the C2-ester may occur.

-

Fix: Verify regiochemistry using NOESY NMR. The N3-alkyl group should show NOE correlations with the C2-proton of the imidazole ring.

-

References

-

Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. (2024). 4

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. MDPI Molecules. (2023). 5[6]

-

Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds. Chemistry & Biodiversity. (2025).[7] 7[6]

-

This compound Product Specifications. MySkinRecipes / Chemical Data. 8[6][7][9][10][11][12][13]

Sources

- 1. 29682-15-3|Methyl 5-bromopicolinate|BLD Pharm [bldpharm.com]

- 2. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 5-amino-6-bromopicolinate for Researchers and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful and efficient development of novel therapeutics and agrochemicals. Among the vast arsenal of heterocyclic intermediates, substituted picolinates represent a class of compounds with significant utility. This guide focuses on a particularly valuable, yet often overlooked, reagent: Methyl 5-amino-6-bromopicolinate (CAS No. 797060-52-7).

This document moves beyond a simple cataloging of suppliers. As a senior application scientist, my objective is to provide a comprehensive technical resource that not only details the commercial availability of this key intermediate but also delves into the scientific rationale for its application, supported by practical insights into its handling, synthesis, and quality assessment. The information contained herein is intended to empower researchers, chemists, and drug development professionals to effectively integrate this compound into their synthetic workflows, accelerating the discovery of new and impactful molecules.

The Strategic Importance of this compound in Synthesis

This compound is a trifunctional heterocyclic compound, the inherent reactivity and substitution pattern of which make it a highly versatile intermediate in organic synthesis. Its strategic importance stems from the orthogonal reactivity of its three key functional groups: the methyl ester, the primary amine, and the bromine atom, all situated on a pyridine ring.

-

The Pyridine Core: The pyridine ring itself is a common scaffold in a multitude of biologically active compounds, imparting favorable pharmacokinetic properties.

-

The Amino Group: The 5-amino group serves as a key nucleophile or a site for diazotization, allowing for a wide array of subsequent transformations, including the introduction of various substituents or the formation of fused ring systems.

-

The Bromo Substituent: The 6-bromo substituent is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

-

The Methyl Ester: The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

This unique combination of functionalities allows for a modular and convergent approach to the synthesis of complex molecules, making it a valuable asset in the construction of compound libraries for high-throughput screening in drug discovery and agrochemical research.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, catering to both research and development as well as bulk manufacturing needs. The primary suppliers are typically fine chemical manufacturers and distributors specializing in building blocks for the pharmaceutical and agrochemical industries.

It is crucial to note the existence of several isomers, such as Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9). Researchers must exercise diligence in specifying the correct CAS number (797060-52-7) to ensure the procurement of the desired regioisomer.

The following table provides a summary of representative suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥95% | Inquire |

| Ark Pharma Scientific Limited | 95% | 5g |

| MySkinRecipes | 96% | 100mg, 250mg, 1g |

| Ambeed | Inquire | Inquire |

| ChemScene | ≥95% | Inquire |

This table is not exhaustive but represents a selection of established suppliers in the fine chemical market. When selecting a supplier, it is imperative to consider not only the cost but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material.

Figure 1. A simplified representation of the supply chain for this compound.

Technical Specifications and Quality Control

For any research or development program, the quality and purity of starting materials are of paramount importance. Inconsistent quality can lead to failed reactions, irreproducible results, and ultimately, project delays. Therefore, a thorough evaluation of the supplier's technical documentation is a critical step in the procurement process.

Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by the quality control department of the supplier that confirms the identity and purity of a specific batch of the chemical. A comprehensive CoA for this compound should include the following information:

-

Product Name and CAS Number: this compound, CAS 797060-52-7.

-

Lot or Batch Number: A unique identifier for the specific batch of material.

-

Molecular Formula and Weight: C₇H₇BrN₂O₂, 231.05 g/mol .

-

Appearance: Typically a solid.[1]

-

Purity: Determined by a quantitative analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is generally acceptable for most research applications.[1][2]

-

Identity Confirmation: This is typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS). The spectral data should be consistent with the chemical structure.

It is best practice to request a lot-specific CoA before purchasing, especially for larger quantities or for use in late-stage development projects.

Safety Data Sheet (SDS)

The Safety Data Sheet is a critical document that provides comprehensive information about the potential hazards of the chemical and recommendations for its safe handling, storage, and disposal. While a specific SDS for this compound (CAS 797060-52-7) should be obtained from the supplier, information from closely related analogs suggests the following hazard profile:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.[3]

Researchers must always consult the specific SDS provided by their supplier before handling this compound.

Experimental Protocols and Handling

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 4°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light to ensure long-term stability.[1]

Representative Synthetic Protocol

Synthesis of Methyl 6-amino-5-bromopicolinate (Illustrative Protocol)

This protocol is for the isomer and is provided for illustrative purposes to highlight the general reaction conditions and purification techniques that may be applicable.

-

Reaction Setup: A solution of Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent (e.g., chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is typically stirred for an extended period (e.g., 40 hours) to ensure complete conversion.

-

Workup: The reaction mixture is diluted with the solvent and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted bromine) and water. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Causality Behind Experimental Choices:

-

Solvent: Chloroform is a common solvent for bromination reactions as it is relatively inert to the reaction conditions.

-

Stoichiometry: The use of one equivalent of bromine is crucial to favor mono-bromination. Excess bromine could lead to the formation of di-brominated byproducts.

-

Reaction Time: The extended reaction time is often necessary for the bromination of electron-rich aromatic systems.

-

Workup: The sodium thiosulfate wash is essential to remove any residual bromine, which can interfere with subsequent reactions and purification.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material, isomers, and other impurities.

Figure 2. A generalized workflow for the synthesis of a brominated aminopicolinate.

Applications in Drug Discovery and Agrochemical Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is primarily in serving as a scaffold for the introduction of molecular diversity.

Pharmaceutical Research

In medicinal chemistry, the pyridine scaffold is a well-established privileged structure, appearing in numerous approved drugs. The functional handles on this compound allow for the systematic exploration of the chemical space around this core, which is a key strategy in lead optimization. For instance, the amino group can be acylated or alkylated to introduce various side chains, while the bromo group can be used in cross-coupling reactions to append different aryl or heteroaryl moieties. This enables the generation of focused libraries of compounds for screening against a variety of biological targets. While specific examples of marketed drugs derived directly from this intermediate are not prominently disclosed in public literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The synthesis of aminopyridinamides as sodium channel modulators is one such application.[4]

Agrochemical Development

Similarly, in the agrochemical sector, substituted pyridines are a cornerstone of many herbicides, fungicides, and insecticides. The development of novel agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. This compound serves as a key intermediate in the synthesis of new herbicidal and plant growth regulator candidates.[5] The ability to readily modify the substitution pattern on the pyridine ring allows for the fine-tuning of the biological activity and selectivity of the resulting compounds. For example, picolinic acid derivatives are known to be effective herbicides.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its trifunctional nature provides a robust platform for the synthesis of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its commercial availability, technical specifications, handling protocols, and applications. By understanding the strategic value and practical considerations associated with this building block, researchers and drug development professionals can leverage its unique properties to accelerate their discovery programs. As with any chemical reagent, it is imperative to source high-quality material from reputable suppliers and to adhere to the safety guidelines outlined in the corresponding Safety Data Sheet.

References

-

MySkinRecipes. This compound. [Link]

-

Ark Pharma Scientific Limited. This compound | CAS:797060-52-7. [Link]

-

PubChem. 5-Bromoquinoxalin-6-amine. [Link]

-

CP Lab Safety. methyl 5-amino-6-bromo-pyridine-2-carboxylate, min 97%, 100 mg. [Link]

-

BLD Pharmatech Co., Limited. [Link]

-

MySkinRecipes. The latest cosmetic ingredients (6). [Link]

-

MySkinRecipes. ส่วนประกอบ Aroma Chemicals. [Link]

-

MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. [Link]

-

MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors Utilizing Methyl 5-amino-6-bromopicolinate

Executive Summary

This application note details the strategic utilization of Methyl 5-amino-6-bromopicolinate (CAS 797060-52-7) as a linchpin intermediate in the synthesis of novel ATP-competitive kinase inhibitors. Specifically, we focus on the construction of the Imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its efficacy in targeting PI3K, mTOR, and specific serine/threonine kinases.

Unlike standard 2-aminopyridine precursors used for imidazo[1,2-a]pyridines, this 5-amino-6-bromo scaffold offers a unique "Tri-Vector" functionalization strategy:

-

C6 Position (Bromide): Enables nucleophilic aromatic substitution (

) to install the "solvent-front" solubilizing tail. -

C5 Position (Amine): Facilitates cyclization to form the fused imidazole core.

-

C2 Position (Ester): Provides a handle for late-stage amidation to generate the "hinge-binding" motif critical for kinase affinity.

Strategic Retrosynthesis & Pathway Logic

The synthesis hinges on the differential reactivity of the C6-bromide and the C2-ester. The C6-bromide, activated by the adjacent ring nitrogen, is highly susceptible to

Pathway Visualization

Figure 1: Logical flow for the conversion of this compound into a functionalized kinase inhibitor scaffold.

Detailed Experimental Protocols

Step 1: Installation of the "Tail" via Displacement

Objective: To displace the C6-bromine with a solubilizing amine (e.g., N-methylpiperazine derivative or substituted benzylamine), generating the vicinal diamine required for cyclization.

Rationale: The C6 position is para to the C3 proton but ortho to the ring nitrogen (N1), making it sufficiently electrophilic for displacement without transition metal catalysis, provided the nucleophile is potent.

Protocol:

-

Reagents:

-

This compound (1.0 eq, 5.0 mmol, 1.15 g)

-

Target Amine (e.g., 4-methoxybenzylamine) (1.2 eq, 6.0 mmol)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq, 12.5 mmol)

-

Solvent: DMSO (anhydrous, 10 mL)

-

-

Procedure:

-

Charge a 50 mL pressure vial with the starting material, amine, and DIPEA in DMSO.

-

Seal and heat to 110°C for 12–16 hours. Monitor by LC-MS (Target mass: SM + Amine - HBr).

-

Note: The reaction color typically shifts from pale yellow to deep amber.

-

-

Workup:

-

Cool to room temperature (RT). Pour into ice-water (100 mL).

-

If precipitate forms: Filter, wash with water, and dry under vacuum.

-

If no precipitate: Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75–85%.

-

Step 2: Construction of the Imidazo[4,5-b]pyridine Core

Objective: Cyclize the newly formed vicinal diamine to lock the bicyclic core.

Protocol (Formylation Route):

-

Reagents:

-

Intermediate A (Vicinal diamine from Step 1) (1.0 eq)

-

Triethyl orthoformate (TEOF) (Excess, used as solvent/reagent) or Formic Acid.

-

Catalyst: p-TsOH (5 mol%)

-

-

Procedure:

-

Dissolve Intermediate A in TEOF (10 mL/g). Add p-TsOH.

-

Reflux (approx. 146°C) for 4 hours.

-

Monitor for disappearance of the diamine peak and appearance of the cyclized product (M-EtOH).

-

-

Workup:

-

Concentrate TEOF under reduced pressure.

-

Resuspend residue in EtOAc/Sat. NaHCO₃.

-

Extract, dry, and concentrate.

-

-

Yield Expectation: 80–90%.

Step 3: Hinge-Binder Functionalization (Amidation)